molecular formula C20H21N3O5S B11029760 2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)acetamide

2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)acetamide

Cat. No.: B11029760
M. Wt: 415.5 g/mol
InChI Key: AAEDOTUZKTWZBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)acetamide is a complex organic compound that belongs to the class of chromen-2-one derivatives This compound is characterized by its unique structure, which includes a chromen-2-one core, a thieno[3,4-c]pyrazole moiety, and various functional groups such as methoxy and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)acetamide typically involves multi-step reactions. The starting materials often include 7,8-dimethoxy-4-methylcoumarin and 2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazole. The key steps in the synthesis may involve:

    Condensation Reactions: Formation of the chromen-2-one core through condensation reactions.

    Acylation: Introduction of the acetamide group via acylation reactions.

    Cyclization: Formation of the thieno[3,4-c]pyrazole ring through cyclization reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling parameters such as temperature, pressure, and reaction time. The use of catalysts and solvents may also be employed to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The methoxy and methyl groups can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    7,8-dimethoxy-4-methylcoumarin: Shares the chromen-2-one core but lacks the thieno[3,4-c]pyrazole moiety.

    2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazole: Contains the thieno[3,4-c]pyrazole ring but lacks the chromen-2-one core.

    Other chromen-2-one derivatives: Various derivatives with different substituents on the chromen-2-one core.

Uniqueness

The uniqueness of 2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)acetamide lies in its combined structure, which includes both the chromen-2-one core and the thieno[3,4-c]pyrazole moiety. This unique combination imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C20H21N3O5S

Molecular Weight

415.5 g/mol

IUPAC Name

2-(7,8-dimethoxy-4-methyl-2-oxochromen-3-yl)-N-(2-methyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)acetamide

InChI

InChI=1S/C20H21N3O5S/c1-10-11-5-6-15(26-3)18(27-4)17(11)28-20(25)12(10)7-16(24)21-19-13-8-29-9-14(13)22-23(19)2/h5-6H,7-9H2,1-4H3,(H,21,24)

InChI Key

AAEDOTUZKTWZBV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2OC)OC)CC(=O)NC3=C4CSCC4=NN3C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.